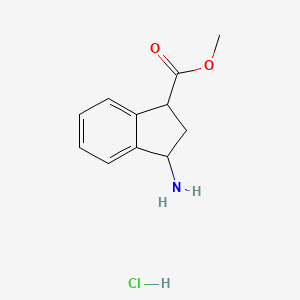

methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indene and methyl chloroformate.

Formation of Intermediate: Indene undergoes a reaction with methyl chloroformate in the presence of a base like sodium hydride to form methyl 2,3-dihydro-1H-indene-1-carboxylate.

Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position, yielding methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. For example:

In one study, oxidation of structurally similar indene derivatives yielded indene-dione structures, suggesting analogous pathways for this compound .

Reduction Reactions

The ester moiety can be reduced to primary alcohols:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester reduction | LiAlH₄ (anhydrous ether) NaBH₄ (with additives) | 3-amino-2,3-dihydro-1H-indene-1-methanol |

Acylation and Alkylation

The primary amine participates in nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | Acetyl chloride (base) Benzoyl chloride | N-acetyl or N-benzoyl derivatives |

| Alkylation | Alkyl halides (e.g., CH₃I) Under basic conditions | N-alkylated analogs |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (aqueous, reflux) | 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |

| Basic hydrolysis | NaOH (aqueous, heat) | Sodium carboxylate salt |

Salt Formation and Acid-Base Reactions

The hydrochloride salt reacts with bases to regenerate the free amine:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Neutralization | NaOH (aqueous) | Free base (methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate) |

Stereochemical Transformations

The compound’s stereochemistry influences reactivity. For example:

-

(1R,3S)-isomer reacts enantioselectively with chiral catalysts in hydrogenation reactions .

-

Racemic mixtures show divergent kinetic resolutions in asymmetric syntheses .

Comparative Reactivity Table

| Functional Group | Reaction Partners | Typical Products | Applications |

|---|---|---|---|

| Amino (-NH₂) | Acyl chlorides, aldehydes | Amides, Schiff bases | Drug conjugate synthesis |

| Ester (-COOCH₃) | Nucleophiles (OH⁻, NH₃) | Carboxylic acids, amides | Prodrug development |

| Indene core | Electrophiles (Br₂, HNO₃) | Halogenated/nitro derivatives | Material science applications |

Mechanistic Insights

-

Amino group reactivity : The amine’s lone pair facilitates nucleophilic attacks, enabling bond formation with electrophiles (e.g., acyl chlorides).

-

Ester stability : Hydrolysis rates depend on pH, with acidic conditions favoring protonation of the leaving group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antioxidant Properties :

- Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has been studied for its ability to scavenge active oxygen radicals. This property makes it a candidate for developing agents that prevent oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative diseases .

- Anti-inflammatory Effects :

- Neurological Applications :

- Anticancer Activity :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Indene derivatives are often used as precursors.

- Reagents : Amination and esterification reactions are crucial for introducing the amino group and carboxylate moiety.

These synthetic routes allow for the development of both racemic mixtures and enantiomerically pure compounds, which are essential for targeted drug design .

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively scavenges free radicals in vitro, showing promise as an antioxidant agent in preventing lipid peroxidation .

Case Study 2: Neuroprotective Effects

Research involving animal models indicated that the compound could improve cognitive functions by modulating neurotransmitter levels. This suggests potential applications in treating age-related cognitive decline .

Case Study 3: Anticancer Efficacy

In a National Cancer Institute study assessing various compounds for anticancer properties, this compound exhibited significant inhibition of cell growth across multiple cancer cell lines, indicating its potential as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the indene ring system can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to the specific positioning of the amino group and the carboxylate ester. This configuration can lead to distinct biological activities and reactivity patterns compared to other indene derivatives. Its unique structure makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules.

Actividad Biológica

Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClN1O2 and a molecular weight of approximately 227.69 g/mol. The compound features an indene structure, characterized by a fused benzene and cyclopentene ring, which contributes to its reactivity and biological activity. The presence of an amino group and a carboxylate ester enhances its solubility and interaction with biological targets .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders.

- Analgesic Effects : Its potential as an analgesic agent has been explored, suggesting it could be beneficial in pain management therapies.

- Neurological Applications : The compound's interactions with neurotransmitter systems indicate potential applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects is primarily through modulation of receptor activity. It is believed to interact with various neurotransmitter receptors, influencing pathways involved in pain perception and inflammation .

Interaction with Biological Targets

The compound's ability to modulate receptor activity makes it a candidate for further pharmacological studies. Interaction studies have identified several biological targets:

| Biological Target | Type of Interaction | Potential Effects |

|---|---|---|

| GABA Receptors | Positive Allosteric Modulation | Enhances GABAergic signaling |

| NMDA Receptors | Antagonism | Potential neuroprotective effects |

| COX Enzymes | Inhibition | Reduces inflammatory responses |

These interactions highlight the compound's versatility in influencing different biological pathways .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Analgesic Efficacy : A study demonstrated that administration of the compound in animal models resulted in significant reductions in pain-related behaviors, indicating its potential as an effective analgesic agent.

- Anti-inflammatory Activity : Another investigation reported that the compound significantly reduced markers of inflammation in vivo, supporting its use in inflammatory conditions .

- Neuroprotective Effects : Research focusing on neurodegenerative models revealed that this compound exhibited protective effects against neuronal damage induced by excitotoxicity .

Propiedades

IUPAC Name |

methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9;/h2-5,9-10H,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYOWVWWPCHNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C2=CC=CC=C12)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.